molecular formula C10H9N3O2 B12841310 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid

Cat. No.: B12841310
M. Wt: 203.20 g/mol
InChI Key: MXKDKJMIQMJMTH-UHFFFAOYSA-N
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Description

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .

Scientific Research Applications

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylimidazole
  • 4-methylimidazole
  • 2-pyridylimidazole
  • 4-pyridylimidazole

Uniqueness

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is unique due to the presence of both pyridine and imidazole rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

MXKDKJMIQMJMTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=N2)C(=O)O

Origin of Product

United States

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